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Compound Name: SRI-37330 hydrochloride

Cat. No.: B15608442 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
SRI-37330 is an orally bioavailable, non-toxic small molecule inhibitor of Thioredoxin-

Interacting Protein (TXNIP).[1][2] In preclinical studies, SRI-37330 has demonstrated potent

anti-diabetic properties in models of both type 1 and type 2 diabetes.[1] It effectively rescues

mice from diabetes induced by streptozotocin (STZ) or obesity.[1] The streptozotocin (STZ)-

induced diabetes model is a widely used and established method for studying type 1 diabetes

in rodents.[3][4] STZ is a compound that is selectively toxic to pancreatic β-cells, leading to

their destruction and resulting in insulin deficiency and hyperglycemia.[3][5] These application

notes provide a comprehensive overview of SRI-37330's mechanism of action and detailed

protocols for its use in STZ-induced diabetic mouse models.

Mechanism of Action
SRI-37330 exhibits a unique, dual mechanism of action that addresses key pathological

features of diabetes.[6][7] Unlike many existing diabetes therapies, its primary effects are not

centered on enhancing insulin sensitivity.[6]

Inhibition of TXNIP: Hyperglycemia leads to the upregulation of TXNIP in pancreatic islets.[2]

[8] Elevated TXNIP is detrimental, promoting β-cell apoptosis and dysfunction.[2][7] SRI-

37330 inhibits TXNIP expression at the transcriptional level, which is believed to protect β-

cells from glucotoxicity-induced cell death.[7][9]
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Modulation of Glucagon and Hepatic Glucose Production: SRI-37330 has been shown to

decrease serum glucagon levels by inhibiting its secretion from pancreatic α-cells.[6][8] It

also inhibits glucagon's function at the liver.[1] This dual effect on the glucagon pathway

leads to a significant reduction in basal hepatic glucose production, a major contributor to

hyperglycemia in diabetes.[1][6][7]

This combined action of preserving β-cells and suppressing glucose production makes SRI-

37330 a promising therapeutic candidate.[7]
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Caption: Mechanism of Action of SRI-37330.

Data Presentation
The following tables summarize the quantitative data from preclinical studies involving SRI-

37330.

Table 1: In Vitro Efficacy of SRI-37330
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Cell Line Parameter IC₅₀ Reference

INS-1 (Rat

Insulinoma)

TXNIP mRNA

Expression
0.64 µM [6]

Table 2: In Vivo Effects of SRI-37330 in STZ-Induced Diabetic Mice

Parameter
Control (STZ
only)

SRI-37330
(STZ +
treatment)

Notes Reference

Treatment

Regimen
Vehicle

100 mg/kg/day in

drinking water

Treatment

started after 5-

day STZ

regimen.

[6]

Non-Fasting

Blood Glucose

Remained

elevated (>350

mg/dL)

Maintained

normal levels

Significantly

lower than

untreated mice.

[6]

Fasting Blood

Glucose
Elevated

Lower than

untreated mice
- [6]

Fasting Serum

Insulin
Reduced

Higher than

untreated mice
- [6]

Fasting Serum

Glucagon
Elevated

3.6-fold lower

than untreated

mice

A primary

mechanism of

action.

[6]

Serum

Triglycerides
Elevated

Significantly

lower than

untreated mice

- [6]

Body Weight Reduced

Maintained

higher body

weight

- [6]
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Note: SRI-37330 has also been shown to provide better glycemic control in the STZ model

compared to metformin and empagliflozin.[6]

Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin
(Multiple Low-Dose Method)
This protocol is designed to induce a form of diabetes that mimics Type 1 by causing

progressive β-cell destruction.[10]

Materials:

Streptozotocin (STZ) (Sigma-Aldrich S0130 or equivalent)

0.1 M Sodium Citrate Buffer, pH 4.5 (prepare fresh)

Male C57BL/6J mice, 8-10 weeks old[10]

Insulin syringes (28-30 gauge)

Glucometer and test strips

Scale for weighing mice

Procedure:

Acclimatization: House mice in a controlled environment for at least one week before the

experiment. Provide ad libitum access to standard chow and water.[10]

Fasting: Fast the mice for 4-6 hours prior to each STZ injection.[11]

STZ Preparation:Warning: STZ is hazardous. Handle with appropriate personal protective

equipment (PPE) in a chemical fume hood. Immediately before use, dissolve STZ in cold 0.1

M sodium citrate buffer (pH 4.5) to a final concentration of 4-5 mg/mL. STZ is unstable in

solution and should be used within 15-20 minutes of preparation.[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7501995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10104175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10104175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10104175/
https://www.diacomp.org/shared/showfile.aspx?doctypeid=3&docid=19
https://www.diacomp.org/shared/showfile.aspx?doctypeid=3&docid=19
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection: Administer STZ via intraperitoneal (IP) injection at a dose of 40-55 mg/kg body

weight.[10][12][13] Repeat the injection once daily for 5 consecutive days.[10]

Control Group: Inject a control group of mice with an equivalent volume of sodium citrate

buffer only.

Post-Injection Care: After each injection, return mice to their cages with free access to food

and water. To prevent potential hypoglycemia immediately following injection, the drinking

water can be supplemented with 10% sucrose for the first 24 hours.[11]

Confirmation of Diabetes: Monitor non-fasting blood glucose levels from tail vein blood

starting 7-10 days after the final STZ injection. Mice are generally considered diabetic when

non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL.[14][15]

Protocol 2: Administration of SRI-37330
SRI-37330 can be administered in a preventative or a rescue/therapeutic paradigm.

Materials:

SRI-37330

Drinking water or appropriate vehicle for oral gavage

Regimens:

A) Preventative Regimen:

Induce diabetes as described in Protocol 1.

Immediately following the 5-day STZ injection course, begin treatment.

Administer SRI-37330 at a dose of 100 mg/kg/day by adding it to the drinking water.[6]

Ensure fresh medicated water is provided regularly.

Continue treatment for the duration of the study (e.g., 18-26 days).[6]

B) Rescue/Therapeutic Regimen:
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Induce diabetes as described in Protocol 1.

Wait until mice are overtly diabetic (e.g., 15 days post-STZ induction) with confirmed

hyperglycemia.[6]

Begin administration of SRI-37330 (100 mg/kg/day in drinking water or via twice-daily oral

gavage).[6]

Continue treatment and monitor for reversal of hyperglycemia.

Protocol 3: Assessment of Glycemic Control
A) Blood Glucose Monitoring:

Measure non-fasting blood glucose 2-3 times per week from tail vein blood using a standard

glucometer.

Fasting blood glucose can be measured at specific endpoints after a 4-6 hour fast.

B) Intraperitoneal Glucose Tolerance Test (IPGTT):

Fast mice for 6 hours.

Record baseline blood glucose (t=0).

Administer an IP injection of D-glucose solution (1.5 - 2.0 g/kg body weight).

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for

analysis.

C) Insulin Tolerance Test (ITT):

Fast mice for 4 hours.

Record baseline blood glucose (t=0).

Administer an IP injection of human insulin (0.75 U/kg body weight).
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Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Data is typically presented as a percentage of the initial baseline glucose level.

1. Acclimatize C57BL/6J Mice
(1 week)

2. Induce Diabetes
(5 consecutive days of STZ injections)

3. Confirm Hyperglycemia
(Blood Glucose ≥ 250 mg/dL)

4. Randomize into Treatment Groups
(Vehicle, SRI-37330, etc.)

5. Daily Oral Administration
(e.g., in drinking water for 3-4 weeks)

6. In-Life Monitoring
(Blood Glucose, Body Weight)

7. Terminal Assessments
(IPGTT, ITT, Serum Analysis,

Tissue Collection)
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Caption: General experimental workflow for testing SRI-37330.
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SRI-37330 is a novel TXNIP inhibitor with a distinct anti-diabetic mechanism that involves the

suppression of glucagon signaling and hepatic glucose output.[6][7] It has demonstrated robust

efficacy in preventing and reversing hyperglycemia in the STZ-induced mouse model of type 1

diabetes.[6] The protocols outlined here provide a framework for researchers to investigate the

effects of SRI-37330 and similar compounds in a preclinical setting. Its oral bioavailability and

favorable safety profile in animal models suggest its potential as a future therapeutic for

diabetes.[1][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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